molecular formula C37H23N3O2 B387237 2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole

2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole

Cat. No.: B387237
M. Wt: 541.6g/mol
InChI Key: NXDPFZPZSSRICE-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an imidazole core substituted with nitrophenyl and phenylethynyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Core: The imidazole ring can be synthesized through a condensation reaction between a 1,2-diketone and an aldehyde in the presence of ammonium acetate.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.

    Addition of Phenylethynyl Groups: The phenylethynyl groups are added through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, converting it to an amino group.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Reduction: 2-(4-Amino-phenyl)-4,5-bis-(4-phenylethynyl-phenyl)-1H-imidazole.

    Substitution: Various halogenated or nitrated derivatives depending on the substituents introduced.

Scientific Research Applications

2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the phenylethynyl groups can engage in π-π interactions, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitro-phenyl)-4,5-diphenyl-1H-imidazole: Lacks the phenylethynyl groups, resulting in different reactivity and applications.

    2-(4-Amino-phenyl)-4,5-bis-(4-phenylethynyl-phenyl)-1H-imidazole: The amino group provides different chemical properties and potential biological activities.

    4,5-Bis-(4-phenylethynyl-phenyl)-1H-imidazole: Without the nitro group, this compound has distinct electronic properties and reactivity.

Uniqueness

2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole is unique due to the combination of the nitro group and phenylethynyl groups, which confer specific electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C37H23N3O2

Molecular Weight

541.6g/mol

IUPAC Name

2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole

InChI

InChI=1S/C37H23N3O2/c41-40(42)34-25-23-33(24-26-34)37-38-35(31-19-15-29(16-20-31)13-11-27-7-3-1-4-8-27)36(39-37)32-21-17-30(18-22-32)14-12-28-9-5-2-6-10-28/h1-10,15-26H,(H,38,39)

InChI Key

NXDPFZPZSSRICE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)C#CC6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)C#CC6=CC=CC=C6

Origin of Product

United States

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